Cas no 114460-08-1 (4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline)
![4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline structure](https://fr.kuujia.com/scimg/cas/114460-08-1x500.png)
114460-08-1 structure
Nom du produit:4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
- 4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- Benzenamine,4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- GYKI 52895
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodia
- 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
- 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
- 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
- AC1L1G5W
- Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)-
- SureCN6995439
- 1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE
- SR-01000075406-1
- G-120
- SCHEMBL6995439
- 1-(4-Aminophenyl)-4-methyl-7,8-
- GYKI-52895
- NCGC00093947-01
- 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- EU-0100562
- 869360-93-0
- H7KSE29GCH
- NCGC00015464-03
- DTXSID80921385
- GYKI 52895, solid
- CHEBI:79613
- methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine hydrochloride
- 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine, benzenamine deriv.
- SR-01000075406
- Q5515085
- CCG-204652
- Lopac0_000562
- AQTITSBNGSVQNZ-UHFFFAOYSA-N
- GYKI52895
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3benzodiazepine
- 114460-08-1
- UNII-H7KSE29GCH
- NCGC00093947-02
- NCGC00015464-02
- CHEMBL1256984
-
- MDL: MFCD00153804
- Piscine à noyau: InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
- La clé Inchi: AQTITSBNGSVQNZ-UHFFFAOYSA-N
- Sourire: CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Propriétés calculées
- Qualité précise: 295.13221
- Masse isotopique unique: 295.132077
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 434
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 68.9
Propriétés expérimentales
- Dense: 1.4
- Point d'ébullition: 494.5°Cat760mmHg
- Point d'éclair: 252.8°C
- Indice de réfraction: 1.699
- Solubilité: ethanol: soluble
- Le PSA: 68.87
4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline Informations de sécurité
4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline Littérature connexe
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
114460-08-1 (4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline) Produits connexes
- 1550493-52-1((2-bromo-4-methylphenyl)methyl(2-ethoxyethyl)amine)
- 10226-41-2(2-Propenoic acid, 3-(2-amino-5-methoxyphenyl)-)
- 7211-57-6(2-AcetamidobutanoicAcid)
- 1105200-75-6(2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide)
- 2137750-47-9(5-(1-propyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridin-3-ol)
- 1805890-88-3(1-Bromo-1-(2-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one)
- 900866-94-6(N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide)
- 1023937-37-2(4-(4-METHOXYPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL)
- 1903308-30-4(N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-2-3-(trifluoromethyl)phenylacetamide)
- 1420042-07-4(2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol)
Fournisseurs recommandés
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
